molecular formula C18H17F3N2O3 B611842 (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1515856-92-4

(S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No. B611842
M. Wt: 366.33
InChI Key: NBGRERFNOKZQLO-AWEZNQCLSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve a variety of chemical reactions, and the analysis would look at the efficiency and practicality of the synthesis, including factors like yield, cost, and environmental impact.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties, like its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

  • Synthesis and Structural Analysis : Aromatic carboxylic acids, including those with pyridyl moieties, are synthesized and used in the formation of lanthanide coordination compounds. These complexes have been characterized for their photophysical properties, with some exhibiting bright luminescence efficiencies (Sivakumar et al., 2011).

  • Co-crystal Structures : Compounds like benzoic acid–pyrrolidin-1-ium-2-carboxylate demonstrate the application of non-centrosymmetric co-crystallization to grow crystals in a chiral space group, forming hydrogen-bonded networks (Chesna et al., 2017).

  • Metal-Organic Frameworks : Novel 3D connected networks using benzoic acid derivatives and metal ions have been synthesized. These structures exhibit unique topologies and have potential in various applications like luminescent materials and gas storage (Xu et al., 2009).

  • Catalysis and Luminescence : Complexes involving pyridine-substituted benzoic acid ligands demonstrate interesting catalytic and luminescent properties. For instance, certain complexes have been found efficient for catalytic transfer hydrogenation in water, with potential implications in green chemistry (Prakash et al., 2014).

  • Photodegradation of Organic Dyes : Metal-organic frameworks involving pyridyl benzoic acid derivatives have shown high efficiency in the photodegradation of organic dyes, indicating their potential use in environmental cleanup applications (Qin et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It would also include looking at appropriate safety precautions for handling and disposing of the compound.


Future Directions

This involves speculating on future research directions. This could include potential applications of the compound, modifications that could be made to its structure, and unanswered questions about its properties and behavior.


I hope this helps, and I encourage you to consult with a chemistry professional for more specific guidance. Please note that handling chemical substances should always be done in a controlled environment following proper safety protocols.


properties

IUPAC Name

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRERFNOKZQLO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

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